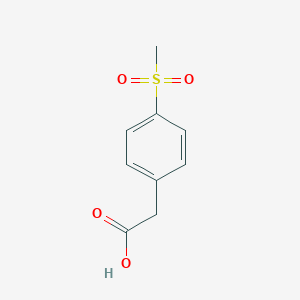

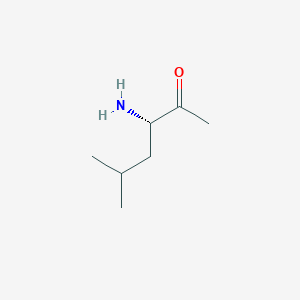

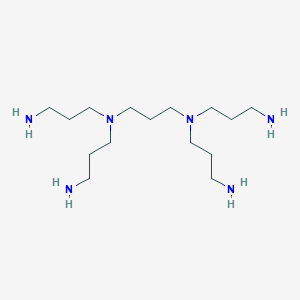

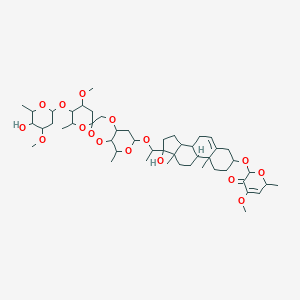

![molecular formula C26H38O5 B058332 (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate CAS No. 114495-95-3](/img/structure/B58332.png)

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate, also known as Resolvin D1 (RvD1), is a bioactive lipid mediator derived from omega-3 fatty acids. It is a potent anti-inflammatory and pro-resolving molecule that plays a crucial role in the resolution of inflammation and tissue repair.

作用機序

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 exerts its anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, namely, ALX/FPR2 and GPR32. The activation of these receptors leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, and the induction of anti-inflammatory pathways, such as IL-10 and TGF-β. (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 also promotes the clearance of apoptotic cells and debris by macrophages, which is crucial for the resolution of inflammation and tissue repair.

Biochemical and Physiological Effects:

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been shown to have various biochemical and physiological effects in different organs and tissues. In the lung, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces neutrophil infiltration, cytokine production, and oxidative stress, and promotes the resolution of inflammation and tissue repair. In the liver, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces steatosis, inflammation, and fibrosis, and improves liver function. In the brain, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 reduces neuroinflammation, oxidative stress, and neuronal damage, and improves cognitive function.

実験室実験の利点と制限

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has several advantages for lab experiments, including its potent anti-inflammatory and pro-resolving effects, its ability to promote tissue repair and regeneration, and its neuroprotective effects. However, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has some limitations, including its short half-life, its susceptibility to degradation, and its complex synthesis.

将来の方向性

There are several future directions for the study of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1. One direction is the development of stable analogs and mimetics of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 that can overcome its limitations and have improved pharmacokinetic properties. Another direction is the investigation of the role of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 in various human diseases, such as inflammatory bowel disease, diabetes, and cancer. Moreover, the identification of new targets and signaling pathways of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 can provide new insights into its mechanism of action and therapeutic potential.

合成法

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 is synthesized from the omega-3 fatty acid, docosahexaenoic acid (DHA), through a series of enzymatic reactions. The first step is the conversion of DHA to 17S-hydroxy-DHA (17S-HDHA) by the enzyme 15-lipoxygenase (15-LOX). The 17S-HDHA is then converted to RvD1 by the action of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) in the presence of aspirin.

科学的研究の応用

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been extensively studied in various preclinical models of inflammation, pain, and tissue repair. It has been shown to have potent anti-inflammatory and pro-resolving effects in acute and chronic inflammatory conditions, such as sepsis, acute lung injury, and arthritis. (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 also promotes tissue repair and regeneration in various organs, including the liver, brain, and heart. Moreover, (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate D1 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

特性

CAS番号 |

114495-95-3 |

|---|---|

製品名 |

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |

分子式 |

C26H38O5 |

分子量 |

430.6 g/mol |

IUPAC名 |

(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C26H38O5/c1-2-3-6-9-21(27)14-12-20-13-19-25(29)24(20)10-7-4-5-8-11-26(30)31-23-17-15-22(28)16-18-23/h12,14-18,20-21,24,27-28H,2-11,13,19H2,1H3/b14-12+/t20-,21-,24+/m0/s1 |

InChIキー |

CABYOFUKVRIDJY-VJHXMIFPSA-N |

異性体SMILES |

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |

SMILES |

CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |

正規SMILES |

CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |

同義語 |

11-deoxyprostaglandin E1 4-hydroxyphenyl ester 11-DP-E1-HP 4-hydroxyphenyl 11-deoxyprostaglandin E1 este |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

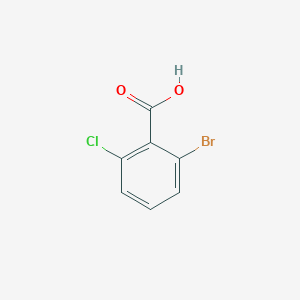

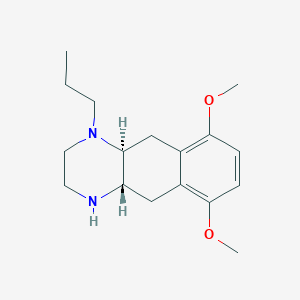

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)